N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
Description
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a synthetic compound featuring a furan-2-yl group, a 4-phenylpiperazine moiety, and an ethanediamide (oxalamide) backbone with a 2-hydroxyethyl substituent.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-13-8-21-19(26)20(27)22-15-17(18-7-4-14-28-18)24-11-9-23(10-12-24)16-5-2-1-3-6-16/h1-7,14,17,25H,8-13,15H2,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQOJCHGNMWCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCO)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Phenylpiperazine: This involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.
Coupling Reaction: The furan ring and phenylpiperazine are coupled using a suitable linker, such as a bromoalkane, under basic conditions.
Amidation: The final step involves the amidation of the coupled product with ethanediamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenylpiperazine moiety can be reduced to form piperazine derivatives.
Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted ethanediamides.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and influencing neurological functions.
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a class of ethanediamide derivatives with piperazine/furan motifs. Key structural analogs include:
Key Observations :
- Hydrophilicity : The hydroxyethyl group in the target compound likely improves water solubility compared to cycloheptyl (lipophilic) or methoxyphenylmethyl (moderately polar) substituents .
- Receptor Interactions : The 4-phenylpiperazine moiety is critical for binding to serotonin or dopamine receptors, as seen in CNS-active drugs. Fluorine substitution (CAS 877633-04-0) may enhance metabolic stability .
- Synthetic Routes : Analogues are typically synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions, with characterization via $^1$H NMR, $^13$C NMR, and HRMS .
Pharmacological and Physicochemical Properties
- Melting Points : While data for the target compound is unavailable, related compounds like 12f (melting point 116.8–117.8°C) and 12g (163.6–165.5°C) suggest that substituents significantly affect crystallinity .
- Biological Activity : Piperazine derivatives often exhibit CNS activity. For example, W-15 and W-18 (sulfonamide analogs) show structural similarities to fentanyl, though their ethanediamide counterparts lack documented opioid effects . The furan ring may confer antioxidant or anti-inflammatory properties, as seen in indol-3-yl-oxoacetamides .
Structure-Activity Relationship (SAR)
- Piperazine Modifications : Replacing phenyl with fluorophenyl (CAS 877633-04-0) could reduce oxidative metabolism, extending half-life .
- Ethanediamide Substituents : Hydroxyethyl improves solubility but may reduce blood-brain barrier penetration compared to lipophilic groups like cycloheptyl .
- Furan vs.
Biological Activity
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases, receptor interaction, and analgesic properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is , and it features a complex structure that includes furan and piperazine moieties. The synthesis typically involves multiple steps, starting from furan derivatives and phenylpiperazine, followed by various coupling reactions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Adenosine Receptors : It acts as an antagonist at A2A adenosine receptors, which are implicated in various neurodegenerative conditions. This antagonistic action may help mitigate the effects of neuroinflammation associated with diseases like Alzheimer’s.
- Alpha-1 Receptors : The compound exhibits antagonistic activity at α1 adrenergic receptors, which can influence cardiovascular and neurological functions.
- Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme critical in the breakdown of acetylcholine, thereby enhancing cholinergic transmission relevant in Alzheimer's disease treatment.
Neurodegenerative Disease Potential
Research indicates that this compound may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its receptor antagonism could potentially reduce neuroinflammatory responses that exacerbate these conditions.
Analgesic Properties
The compound's structural similarities to known analgesics suggest potential pain-relief applications. Studies on related compounds have shown promising analgesic effects, indicating that this compound may also exhibit similar properties.
Antimicrobial Activity
While primarily focused on neurological applications, related compounds have demonstrated antimicrobial and antifungal activities. This suggests that this compound could also possess some degree of antimicrobial efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroinflammation Imaging : The compound has been utilized in positron emission tomography (PET) imaging studies to identify neuroinflammation markers in animal models. This application aids in understanding the underlying mechanisms of neuropsychiatric disorders.
- Receptor Binding Studies : In vitro studies have demonstrated its binding affinity to various receptors, including A2A and α1 receptors, indicating its potential as a therapeutic agent in modulating neurotransmission and vascular responses.
- Analgesic Efficacy : Experimental models assessing pain response have shown that compounds with similar structures can significantly reduce pain perception, supporting further investigation into this compound's analgesic properties.
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Neurodegenerative Diseases | Potential treatment for Alzheimer's and Parkinson's through receptor antagonism |
| Analgesic Properties | Similar compounds show promise in pain relief; further research needed on this specific compound |
| Antimicrobial Activity | Related compounds exhibit antimicrobial effects; potential for exploration in this area |
| Neuroinflammation Imaging | Used in PET imaging for understanding neuropsychiatric disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
